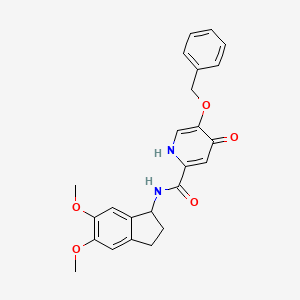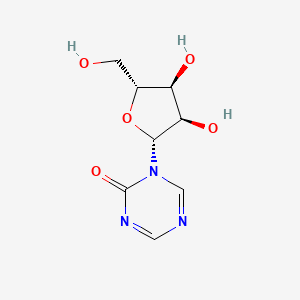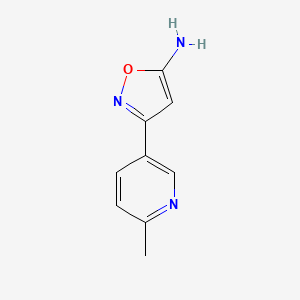
trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride: is an organic compound with the molecular formula C8H18N2. It is a derivative of cyclohexane, where two methanamine groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride typically involves the hydrogenation of cyclohexane-1,4-dicarbonitrile. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous hydrogenation in a flow reactor, followed by crystallization and purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Cyclohexane derivatives.
Substitution: N-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various polymers and resins due to its ability to form stable amine linkages .
Biology: In biological research, this compound is used as a cross-linking agent in protein and nucleic acid studies. It helps in stabilizing the structure of biomolecules for various analytical techniques .
Medicine: Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials .
Mécanisme D'action
The mechanism of action of trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amine groups can form hydrogen bonds with various functional groups in biological molecules, leading to changes in their conformation and activity. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparaison Avec Des Composés Similaires
trans-1,4-Diaminocyclohexane: Similar in structure but lacks the methanamine groups.
1,4-Cyclohexanedimethanamine: Similar but may exist in cis and trans isomers.
Hexamethylenediamine: A linear diamine with similar reactivity but different structural properties.
Uniqueness: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride is unique due to its trans configuration and the presence of methanamine groups. This configuration provides specific steric and electronic properties that are advantageous in various applications, such as polymer synthesis and biological interactions .
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
[4-(aminomethyl)cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h7-8H,1-6,9-10H2;2*1H |
Clé InChI |
VBMYXEDSRNPINV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361583.png)
![5-Methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B13361585.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)

![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)

![Methyl 2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13361641.png)
![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
